molecular formula C18H18FN5O2S B2962458 2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide CAS No. 1170797-38-2

2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide

Cat. No.: B2962458
CAS No.: 1170797-38-2
M. Wt: 387.43
InChI Key: VHDSKEVZGYZWAI-UHFFFAOYSA-N
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Description

2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide is a synthetic small molecule based on a thiazolo[4,5-d]pyridazine core scaffold, a heterocyclic system of significant interest in medicinal chemistry for developing novel anticancer agents (Rida et al., 1996; Fahmy et al., 2002, 2003) . The compound's structure integrates key pharmacophoric elements: a 4-fluorophenyl moiety at the 7-position, known to enhance metabolic stability and influence molecular binding interactions, and a pyrrolidin-1-yl substituent at the 2-position, which can contribute to conformational restraint and potency (Becan and Wagner, 2008) . The N-methylacetamide side chain is a critical feature, designed to improve aqueous solubility and the compound's drug-like properties compared to simpler alkyl derivatives.

Properties

IUPAC Name

2-[7-(4-fluorophenyl)-4-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O2S/c1-20-13(25)10-24-17(26)15-16(27-18(21-15)23-8-2-3-9-23)14(22-24)11-4-6-12(19)7-5-11/h4-7H,2-3,8-10H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDSKEVZGYZWAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C(=O)C2=C(C(=N1)C3=CC=C(C=C3)F)SC(=N2)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide is a heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural and chemical properties:

  • IUPAC Name : this compound
  • Molecular Formula : C25H24FN5O2S
  • Molecular Weight : 477.6 g/mol
PropertyValue
Molecular FormulaC25H24FN5O2S
Molecular Weight477.6 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Anticancer Potential

Research indicates that compounds with similar thiazolo-pyridazin structures exhibit promising anticancer activity. The inhibition of Tropomyosin receptor kinases (TrkA/B/C) has been identified as a significant mechanism through which these compounds may exert their effects. Inhibition of these kinases can lead to reduced tumorigenesis and metastasis in various cancer types.

Case Study: Trk Inhibition

In a recent study, a derivative of the compound was shown to inhibit TrkA/B/C kinases effectively. The results demonstrated a significant reduction in cell proliferation in cancer cell lines treated with the compound, suggesting its potential as an anticancer agent.

Antimicrobial Activity

The compound's activity against bacterial strains is another area of interest. Similar thiazole derivatives have shown varying degrees of antibacterial activity, particularly against Gram-positive bacteria. The presence of electron-donating groups in the structure enhances this activity by increasing the compound's interaction with bacterial cell membranes .

Table 2: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaZone of Inhibition (mm)
Compound AStaphylococcus aureus24
Compound BEscherichia coli20
Compound CBacillus subtilis22

The biological activity of this compound can be attributed to its ability to interact with specific proteins and enzymes within cells:

  • Kinase Inhibition : The compound inhibits specific kinases involved in cell signaling pathways, leading to altered cellular responses.
  • Antimicrobial Interaction : The thiazole ring structure contributes to the compound's ability to disrupt microbial cell membranes.

Research Findings

Recent literature highlights the synthesis and evaluation of various thiazolo-pyridazine derivatives, including our compound of interest. These studies often utilize multicomponent reactions (MCRs) to create structurally diverse libraries for screening biological activity .

Case Study: Multicomponent Reactions

A study focusing on MCRs reported that certain derivatives exhibited significant cytotoxicity against human cancer cell lines, with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin . This reinforces the potential for developing new therapeutic agents based on the thiazolo-pyridazine scaffold.

Scientific Research Applications

The thiazole moiety is known for its diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties. The specific compound under discussion has been studied for its potential in various therapeutic areas:

  • Anticancer Activity :
    • Thiazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds similar to 2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide have been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. In one study, thiazole-pyridine hybrids exhibited IC50 values lower than those of standard chemotherapeutics like 5-fluorouracil .
  • Anticonvulsant Activity :
    • The compound's structural features suggest potential anticonvulsant activity. Research has indicated that thiazole-bearing compounds can modulate neurotransmitter systems and may provide protection in seizure models. For example, derivatives with similar structures have been tested in electroshock seizure tests, showing effective dose responses that indicate their potential as anticonvulsants .
  • Antimicrobial Properties :
    • Thiazole derivatives have been reported to possess antibacterial and antifungal activities. The ability of these compounds to disrupt microbial cell functions makes them candidates for further exploration in treating infections .

Structure-Activity Relationship (SAR)

The effectiveness of thiazole-containing compounds often hinges on their structural characteristics. Modifications at specific positions can enhance their biological activity:

  • Fluorine Substitution : The presence of fluorine on the phenyl ring is associated with increased lipophilicity and bioactivity.
  • Pyrrolidine Ring : The inclusion of a pyrrolidine moiety may improve binding affinity to biological targets, enhancing the therapeutic profile of the compound .

Case Studies

Several studies have explored the efficacy of thiazole derivatives similar to this compound:

  • Antitumor Activity Study :
    • A study involving thiazole-pyridine hybrids demonstrated significant growth inhibition across multiple cancer cell lines (e.g., MCF-7 and HepG2), with some derivatives outperforming established treatments in terms of potency .
  • Anticonvulsant Efficacy :
    • In preclinical trials, certain thiazole derivatives displayed high protection rates in seizure models, indicating their potential as new anticonvulsant agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name / Identifier Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound : 2-(7-(4-Fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide C₁₈H₁₈FN₅O₂S (estimated) ~386.4 - 7-position: 4-fluorophenyl
- 2-position: pyrrolidin-1-yl
- Acetamide: N-methyl
Pyrrolidine enhances solubility; fluorophenyl improves metabolic stability.
N-Propyl Analog C₂₀H₂₂FN₅O₂S 415.5 - Acetamide: N-propyl Higher lipophilicity due to propyl chain; may affect membrane permeability.
2-(7-(4-Chlorophenyl)-2-methyl-...)-N-(4-fluorophenyl)acetamide C₂₀H₁₄ClFN₄O₂S 428.9 - 7-position: 4-chlorophenyl
- 2-position: methyl
- Acetamide: N-(4-fluorophenyl)
Chlorine increases electronegativity; N-aryl acetamide may reduce solubility.
N-(3,4-Dimethoxyphenyl)-...-7-(thiophen-2-yl) Analog C₂₃H₂₃N₅O₄S₂ 497.6 - 7-position: thiophen-2-yl
- Acetamide: N-(3,4-dimethoxyphenyl)
Thiophene enhances π-π interactions; dimethoxy groups improve aqueous solubility.

Key Observations:

Substituent Effects on Solubility: The target compound’s pyrrolidin-1-yl group (vs. The N-methylacetamide chain (vs. N-propyl in or N-aryl in ) balances lipophilicity and solubility.

Electronic and Steric Modifications :

  • Fluorine (target compound) vs. chlorine () at the 7-position alters electron-withdrawing effects, influencing binding affinity to target proteins.
  • Thiophen-2-yl () introduces a heteroaromatic ring, which may enhance interactions with hydrophobic enzyme pockets.

Pharmacological Implications (Inferred from Structural Trends)

  • Fluorophenyl Group : Enhances metabolic stability and bioavailability, as seen in FDA-approved drugs like crizotinib .
  • Pyrrolidine vs. Piperidine : Pyrrolidine’s smaller ring size (5-membered vs. 6-membered) reduces steric hindrance, possibly improving target engagement.

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